クロロ酢酸-d3

説明

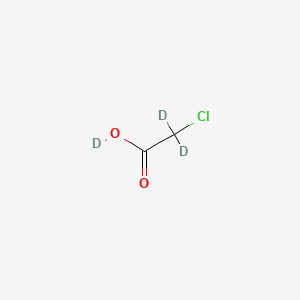

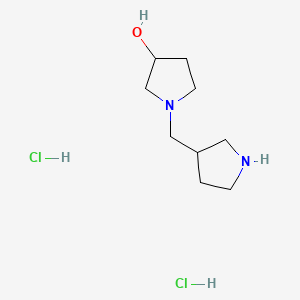

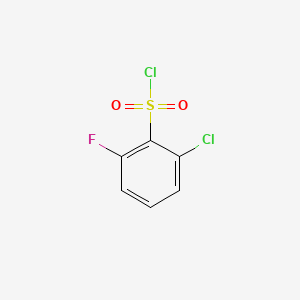

It is a colorless, hygroscopic crystalline solid with the molecular formula ClCD2CO2D and a molecular weight of 97.52 g/mol . This compound is primarily used in scientific research due to its unique isotopic labeling, which allows for precise tracking and analysis in various chemical and biological processes.

科学的研究の応用

Chloroacetic acid-d3 is widely used in scientific research due to its isotopic labeling, which allows for detailed studies in various fields:

作用機序

Target of Action

Chloroacetic acid-d3, also known as Trideuteriochloroacetic acid , is a deuterated derivative of chloroacetic acidIt’s known that chlorinated acetic acids, such as dichloroacetic acid, inhibit the enzyme pyruvate dehydrogenase kinase . This suggests that chloroacetic acid-d3 might interact with similar targets.

Mode of Action

Based on the known interactions of chlorinated acetic acids, it’s plausible that chloroacetic acid-d3 interacts with its targets mainly via van der waals forces and hydrogen bonds . These interactions could lead to changes in the structure and function of the target proteins, potentially affecting their activity.

Pharmacokinetics

The physical and chemical properties of the compound, such as its molecular weight of 9752 and its solubility, could influence its bioavailability and pharmacokinetic profile.

Result of Action

Based on the known effects of chlorinated acetic acids, it’s plausible that chloroacetic acid-d3 could affect cellular redox balance and energy metabolism, given its potential interaction with pyruvate dehydrogenase .

Action Environment

The action, efficacy, and stability of chloroacetic acid-d3 could be influenced by various environmental factors. These might include the pH and temperature of the environment, the presence of other molecules, and the specific cellular context. For instance, the compound’s melting point is 60-63 °C (lit.) and its boiling point is 189 °C (lit.) , which could influence its stability and action under different environmental conditions.

生化学分析

Biochemical Properties

The biochemical properties of Chloroacetic Acid-d3 are not fully understood due to limited research. It is known that Chloroacetic Acid, a related compound, can interact with various enzymes and proteins. For instance, Chloroacetic Acid is converted to chloroacetyl chloride, a precursor to adrenaline (epinephrine)

Cellular Effects

Related compounds such as Dichloroacetic Acid and Trichloroacetic Acid, major metabolites of Trichloroethylene, have been shown to influence cell function . They can affect cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of Chloroacetic Acid-d3 is not well-understood due to limited research. Chloroacetic Acid, a related compound, is known to undergo various reactions. For example, it reacts with chloroacetyl chloride to form bis(chloroacetic)anhydride

Temporal Effects in Laboratory Settings

A study on related compounds, mono-, di-, and trichloroacetic acids, showed that they were degraded by the conventional Fenton AOP system

Dosage Effects in Animal Models

Chloroacetic Acid, a related compound, has shown toxicity in animal models

Metabolic Pathways

Chloroacetic Acid, a related compound, is known to be involved in various metabolic pathways

Subcellular Localization

The subcellular localization of messenger RNAs (mRNAs) is a prevalent mechanism used in a variety of cell types in animal development

準備方法

Synthetic Routes and Reaction Conditions

Chloroacetic acid-d3 can be synthesized through the deuteration of chloroacetic acid. The process involves the exchange of hydrogen atoms with deuterium atoms. One common method is the reaction of chloroacetic acid with deuterium oxide (D2O) under acidic or basic conditions to facilitate the exchange of hydrogen with deuterium .

Industrial Production Methods

Industrial production of chloroacetic acid-d3 typically involves the chlorination of acetic acid followed by deuteration. The chlorination process is carried out using chlorine gas in the presence of a catalyst, such as phosphorus trichloride (PCl3) or thionyl chloride (SOCl2). The resulting chloroacetic acid is then subjected to deuteration using deuterium oxide .

化学反応の分析

Types of Reactions

Chloroacetic acid-d3 undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in chloroacetic acid-d3 can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of glycolic acid, amino acids, or thioglycolic acid.

Esterification: Reaction with alcohols to form esters such as methyl chloroacetate or ethyl chloroacetate.

Formation of Anhydrides: Reaction with acetic anhydride or chloroacetyl chloride to form mixed anhydrides.

Common Reagents and Conditions

Nucleophilic Substitution: Typically carried out in aqueous or alcoholic solutions with reagents like sodium hydroxide or ammonia.

Esterification: Conducted in the presence of an acid catalyst such as sulfuric acid (H2SO4) or hydrochloric acid (HCl).

Formation of Anhydrides: Requires reagents like phosphorus pentoxide (P2O5) or acetic anhydride.

Major Products

Glycolic Acid: Formed by hydrolysis of chloroacetic acid-d3 in basic conditions.

Thioglycolic Acid: Produced by reaction with sodium hydrogensulfide.

Methyl Chloroacetate: Resulting from esterification with methanol.

類似化合物との比較

Chloroacetic acid-d3 is compared with other deuterated and non-deuterated chloroacetic acids:

Dichloroacetic Acid: Contains two chlorine atoms and is used in similar applications but has different reactivity and properties.

Trichloroacetic Acid: Contains three chlorine atoms and is more reactive, often used in protein precipitation and other biochemical applications.

Fluoroacetic Acid: Contains a fluorine atom instead of chlorine, used in different contexts due to its distinct chemical properties.

Similar Compounds

- Dichloroacetic Acid

- Trichloroacetic Acid

- Fluoroacetic Acid

- Bromoacetic Acid

- Iodoacetic Acid

- Acetic Acid

- 2-Chloropropionic Acid

- 3-Chloropropanoic Acid

- 2,2-Dichloropropionic Acid

- Sodium Chloroacetate

特性

IUPAC Name |

deuterio 2-chloro-2,2-dideuterioacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3ClO2/c3-1-2(4)5/h1H2,(H,4,5)/i1D2/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOCAUTSVDIKZOP-RIAYTAFFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O[2H])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30729151 | |

| Record name | Chloro(~2~H_3_)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30729151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1796-85-6 | |

| Record name | Chloro(~2~H_3_)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30729151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1796-85-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

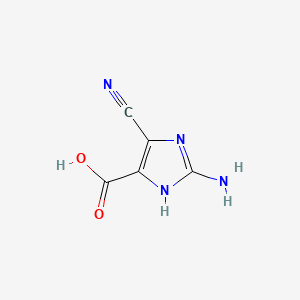

![(2R,3S,4R,5R)-2-[[[(Z)-4-aminobut-2-enyl]-ethylamino]methyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B594899.png)

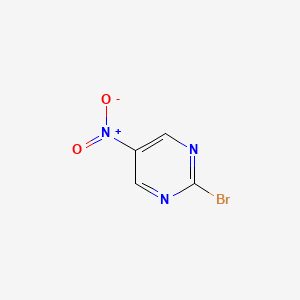

![Ethyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B594912.png)